Structural Differentiation: Trifluoroethyl vs. Non-Fluorinated N-Alkyl Substituents on Pyrazolo[1,5-a]pyrazine Core
The 2,2,2-trifluoroethyl substituent at the N4-amine position introduces three fluorine atoms, which increase the compound's lipophilicity (calculated logP) by approximately 0.8–1.2 log units compared to the corresponding N-ethyl analog, while reducing metabolic vulnerability at this position relative to N-methyl or N-ethyl substitutions [1]. This is consistent with the well-established effect of fluorination in pyrazolo[1,5-a]pyrazine kinase inhibitors where CF3-containing substituents enhance metabolic stability and target engagement [2].
| Evidence Dimension | Calculated LogP difference attributable to trifluoroethyl substitution |
|---|---|
| Target Compound Data | Estimated logP: ~2.5–3.2 (based on structural calculation) |
| Comparator Or Baseline | N-ethyl-pyrazolo[1,5-a]pyrazin-4-amine (no 2-methyl); estimated logP: ~1.5–2.0 |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.2 (enhanced membrane permeability potential) |
| Conditions | In silico logP calculation; no experimental logP data available for this specific compound |
Why This Matters
The trifluoroethyl group confers distinct physicochemical properties that directly affect compound handling, solubility, and permeability, which are critical factors in assay design and hit-to-lead optimization.
- [1] Mulligan, L. M. RET revisited: expanding the oncogenic portfolio. Nature Reviews Cancer, 2014, 14, 173-186. (Provides structural basis for RET kinase inhibitor design principles including fluorination effects.) View Source
- [2] US Patent US11851434B2. Substituted pyrazolo[1,5-A]pyrazine compounds as ret kinase inhibitors. Filed Oct 29, 2021. Assignee: Array BioPharma Inc. View Source
